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Compound of Interest

Compound Name: 4-Phenoxypiperidine hydrochloride

Cat. No.: B1369210 Get Quote

Introduction
4-Phenoxypiperidine and its hydrochloride salt are pivotal structural motifs in medicinal

chemistry, serving as key building blocks in the synthesis of a wide array of pharmacologically

active agents.[1] The unique combination of a flexible piperidine ring and a rigid phenoxy group

imparts favorable physicochemical properties, influencing the solubility, lipophilicity, and

metabolic stability of drug candidates. This scaffold is particularly prevalent in the development

of novel analgesics and central nervous system (CNS) therapeutics, where it can modulate

interactions with various receptors and enzymes.[1]

This comprehensive technical guide provides a detailed, three-stage protocol for the synthesis

of 4-phenoxypiperidine hydrochloride. The synthetic strategy hinges on the initial protection

of the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group, followed by a Mitsunobu

reaction to form the crucial ether linkage, and culminating in the deprotection and concurrent

formation of the hydrochloride salt. This approach is selected for its high efficiency, substrate

tolerance, and amenability to scale-up, making it a robust choice for both academic research

and industrial drug development.

Overall Synthetic Scheme
The synthesis of 4-phenoxypiperidine hydrochloride is accomplished through a three-step

sequence starting from 4-hydroxypiperidine. The workflow is designed to ensure high purity of

the final product and is summarized below.
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Caption: Overall synthetic workflow for 4-phenoxypiperidine hydrochloride.

Part 1: N-Boc Protection of 4-Hydroxypiperidine
The initial step involves the protection of the secondary amine of 4-hydroxypiperidine with a

tert-butyloxycarbonyl (Boc) group. The Boc group is a widely used protecting group in organic

synthesis due to its stability under a variety of reaction conditions and its facile removal under

acidic conditions. This protection is crucial to prevent the nucleophilic piperidine nitrogen from

interfering in the subsequent Mitsunobu reaction.

Protocol: Synthesis of N-Boc-4-hydroxypiperidine
Materials:
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Reagent/Solve
nt

Molecular
Formula

Molecular
Weight ( g/mol
)

Quantity Moles (mmol)

4-

Hydroxypiperidin

e

C₅H₁₁NO 101.15 10.0 g 98.86

Di-tert-butyl

dicarbonate
C₁₀H₁₈O₅ 218.25 22.6 g 103.8

Potassium

Carbonate
K₂CO₃ 138.21 20.5 g 148.3

Methanol CH₃OH 32.04 100 mL -

Dichloromethane CH₂Cl₂ 84.93 As needed -

Water H₂O 18.02 As needed -

Brine (sat. NaCl) NaCl 58.44 As needed -

Anhydrous

Sodium Sulfate
Na₂SO₄ 142.04 As needed -

Procedure:

To a 250 mL round-bottom flask, add 4-hydroxypiperidine (10.0 g, 98.86 mmol) and methanol

(100 mL). Stir the mixture until the 4-hydroxypiperidine is fully dissolved.

Add potassium carbonate (20.5 g, 148.3 mmol) to the solution.

Cool the mixture to 0 °C in an ice bath.

Slowly add a solution of di-tert-butyl dicarbonate (22.6 g, 103.8 mmol) in methanol (50 mL) to

the cooled mixture over 30 minutes.

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material

is consumed.
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Once the reaction is complete, remove the methanol under reduced pressure using a rotary

evaporator.

Partition the residue between water (100 mL) and dichloromethane (150 mL).

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium

sulfate.

Filter the drying agent and concentrate the organic layer under reduced pressure to obtain

the crude product.

Recrystallize the crude product from an ethyl acetate/hexanes mixture to yield pure N-Boc-4-

hydroxypiperidine as a white solid.

Part 2: Mitsunobu Reaction for Ether Formation
The Mitsunobu reaction is a powerful and versatile method for the conversion of primary and

secondary alcohols to a variety of functional groups, including ethers, with inversion of

stereochemistry. In this step, N-Boc-4-hydroxypiperidine is reacted with phenol in the presence

of triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD) to form the desired N-

Boc-4-phenoxypiperidine. The reaction proceeds via an alkoxyphosphonium salt intermediate,

which is then displaced by the phenoxide nucleophile in an Sₙ2 fashion.

Protocol: Synthesis of N-Boc-4-phenoxypiperidine
Materials:
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Reagent/Solve
nt

Molecular
Formula

Molecular
Weight ( g/mol
)

Quantity Moles (mmol)

N-Boc-4-

hydroxypiperidin

e

C₁₀H₁₉NO₃ 201.26 5.0 g 24.84

Phenol C₆H₆O 94.11 2.8 g 29.81

Triphenylphosphi

ne (PPh₃)
C₁₈H₁₅P 262.29 9.8 g 37.26

Diisopropyl

azodicarboxylate

(DIAD)

C₈H₁₄N₂O₄ 202.21 7.5 mL 37.26

Anhydrous

Tetrahydrofuran

(THF)

C₄H₈O 72.11 100 mL -

Ethyl Acetate C₄H₈O₂ 88.11 As needed -

Hexanes C₆H₁₄ 86.18 As needed -

Safety Precautions:

The Mitsunobu reaction should be performed in a well-ventilated fume hood.

Triphenylphosphine is harmful if swallowed and may cause an allergic skin reaction.[2]

DIAD is a health hazard and can cause acute toxicity; handle with appropriate precautions.

[3]

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves,

and a lab coat.

Procedure:
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In a 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve

N-Boc-4-hydroxypiperidine (5.0 g, 24.84 mmol), phenol (2.8 g, 29.81 mmol), and

triphenylphosphine (9.8 g, 37.26 mmol) in anhydrous tetrahydrofuran (THF) (100 mL).

Cool the solution to 0 °C in an ice bath.

Add diisopropyl azodicarboxylate (DIAD) (7.5 mL, 37.26 mmol) dropwise to the cooled

solution over 20 minutes, ensuring the internal temperature does not exceed 5 °C.

Allow the reaction to warm to room temperature and stir for 12-24 hours.

Monitor the reaction by TLC. The formation of triphenylphosphine oxide as a white

precipitate is an indication of reaction progress.

Upon completion, concentrate the reaction mixture under reduced pressure.

Purify the residue by column chromatography on silica gel (eluting with a gradient of ethyl

acetate in hexanes) to obtain N-Boc-4-phenoxypiperidine as a white to off-white solid.

Part 3: Boc Deprotection and Hydrochloride Salt
Formation
The final step involves the removal of the Boc protecting group and the simultaneous formation

of the hydrochloride salt. This is efficiently achieved by treating the N-Boc-4-phenoxypiperidine

with a solution of hydrochloric acid in 1,4-dioxane. The acidic conditions cleave the Boc group,

releasing the free amine, which is then protonated by the excess acid to form the desired

hydrochloride salt.

Protocol: Synthesis of 4-Phenoxypiperidine
Hydrochloride
Materials:
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Reagent/Solve
nt

Molecular
Formula

Molecular
Weight ( g/mol
)

Quantity Moles (mmol)

N-Boc-4-

phenoxypiperidin

e

C₁₆H₂₃NO₃ 277.36 4.0 g 14.42

4 M HCl in 1,4-

Dioxane
HCl/C₄H₈O₂ - 20 mL 80

Diethyl Ether

(anhydrous)
C₄H₁₀O 74.12 As needed -

Procedure:

Dissolve N-Boc-4-phenoxypiperidine (4.0 g, 14.42 mmol) in anhydrous 1,4-dioxane (20 mL)

in a 100 mL round-bottom flask.

To the stirred solution, add a 4 M solution of HCl in 1,4-dioxane (20 mL, 80 mmol).

Stir the reaction mixture at room temperature for 2-4 hours. The evolution of gas (CO₂ and

isobutylene) may be observed.

Monitor the reaction progress by TLC or LC-MS until the starting material is completely

consumed.

Upon completion, the product hydrochloride salt will precipitate from the solution.

Add anhydrous diethyl ether (50 mL) to the mixture to further precipitate the product.

Collect the precipitate by filtration and wash it with cold diethyl ether (2 x 20 mL).

Dry the solid under vacuum to obtain 4-phenoxypiperidine hydrochloride as a white to off-

white solid.

Characterization
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The final product, 4-phenoxypiperidine hydrochloride, should be characterized by standard

analytical techniques to confirm its identity and purity.

Appearance: White to off-white powder.[1]

Molecular Formula: C₁₁H₁₆ClNO

Molecular Weight: 213.71 g/mol

¹H NMR and ¹³C NMR: The spectra should be consistent with the structure of 4-
phenoxypiperidine hydrochloride.

Mass Spectrometry: To confirm the molecular weight.

Purity (HPLC): ≥ 97%

Conclusion
The protocol detailed in this application note provides a reliable and efficient three-step

synthesis of 4-phenoxypiperidine hydrochloride. The use of a Boc protecting group followed

by a Mitsunobu reaction and subsequent acidic deprotection and salt formation offers a robust

pathway to this valuable building block. This methodology is well-suited for researchers and

scientists in the field of drug development, enabling the synthesis of a key intermediate for the

exploration of new therapeutic agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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